molecular formula C29H26O2S2 B14387671 4,4-Bis(4-methoxyphenyl)-5,5-diphenyl-1,3-dithiolane CAS No. 88691-95-6

4,4-Bis(4-methoxyphenyl)-5,5-diphenyl-1,3-dithiolane

Cat. No.: B14387671
CAS No.: 88691-95-6
M. Wt: 470.6 g/mol
InChI Key: SXWHGPYXRZQZBV-UHFFFAOYSA-N
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Description

4,4-Bis(4-methoxyphenyl)-5,5-diphenyl-1,3-dithiolane is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups and two diphenyl groups attached to a dithiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Bis(4-methoxyphenyl)-5,5-diphenyl-1,3-dithiolane typically involves the reaction of 4-methoxybenzaldehyde with diphenylacetylene in the presence of a dithiolane-forming reagent. The reaction is carried out under an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is heated to reflux, and the progress is monitored by thin-layer chromatography (TLC). After completion, the product is purified by column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4-Bis(4-methoxyphenyl)-5,5-diphenyl-1,3-dithiolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed:

Mechanism of Action

The mechanism of action of 4,4-Bis(4-methoxyphenyl)-5,5-diphenyl-1,3-dithiolane involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • Bis(4-methoxyphenyl) diselenide
  • Bis(4-hydroxyphenyl) sulfone
  • Tetrakis(4-methoxyphenyl)ethylene

Comparison: 4,4-Bis(4-methoxyphenyl)-5,5-diphenyl-1,3-dithiolane is unique due to its dithiolane ring, which imparts distinct chemical properties compared to other similar compounds. For example, bis(4-methoxyphenyl) diselenide contains selenium atoms instead of sulfur, leading to different reactivity and applications. Bis(4-hydroxyphenyl) sulfone has hydroxyl groups instead of methoxy groups, affecting its solubility and chemical behavior. Tetrakis(4-methoxyphenyl)ethylene lacks the dithiolane ring, resulting in different structural and electronic properties .

Properties

CAS No.

88691-95-6

Molecular Formula

C29H26O2S2

Molecular Weight

470.6 g/mol

IUPAC Name

4,4-bis(4-methoxyphenyl)-5,5-diphenyl-1,3-dithiolane

InChI

InChI=1S/C29H26O2S2/c1-30-26-17-13-24(14-18-26)29(25-15-19-27(31-2)20-16-25)28(32-21-33-29,22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-20H,21H2,1-2H3

InChI Key

SXWHGPYXRZQZBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(C(SCS2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC

Origin of Product

United States

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